N,N-Dimethylacetoacetamide

概要

説明

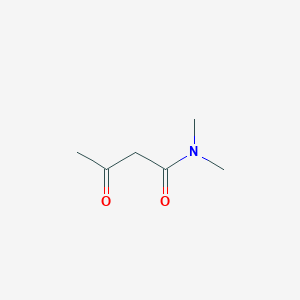

N,N-Dimethylacetoacetamide is an organic compound with the molecular formula C6H11NO2. It is a β-dicarbonyl compound, specifically a derivative of acetoacetamide where the nitrogen atom is substituted with two methyl groups. This compound is known for its use as a co-promoter in the production of unsaturated polyester resins and as an industrial intermediate in insecticide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: N,N-Dimethylacetoacetamide can be synthesized through several methods:

Acetic Anhydride Method: This involves the reaction of acetic anhydride with dimethylamine. The reaction is exothermic and typically conducted at room temperature.

Acetic Acid Method: In this method, gaseous dimethylamine is introduced into acetic acid for acylation.

Industrial Production Methods: Industrial production of this compound often involves the acetic anhydride method due to its efficiency and high yield. The process includes the purification of dimethylamine gas, acylation with acetic anhydride, neutralization, and distillation to achieve the desired purity .

化学反応の分析

N,N-Dimethylacetoacetamide undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of acids to yield acetic acid and dimethylamine.

Substitution: It can participate in substitution reactions, particularly in the formation of thioamides and other derivatives.

Common Reagents and Conditions:

Samarium Iodide (SmI2): Used in reduction reactions.

Hydrochloric Acid (HCl): Used in hydrolysis reactions.

Ethyl Acetate: Used in azeotropic dehydration during synthesis.

Major Products:

Acetic Acid and Dimethylamine: Products of hydrolysis.

Thioamides: Products of substitution reactions.

科学的研究の応用

Pharmaceutical Applications

Solvent Properties

DMAAm is recognized for its high miscibility with water and various organic solvents, making it an excellent solvent in pharmaceutical formulations. It is used as a vehicle for drug delivery systems due to its favorable physicochemical properties, such as thermal stability and low toxicity .

Therapeutic Potential

Research indicates that DMAAm exhibits anti-inflammatory and antibacterial properties, which have been leveraged in developing topical formulations for treating inflammatory diseases. Its potential as an anti-thyroid agent has also been explored, where it interferes with iodine incorporation into thyroglobulin, thereby inhibiting thyroid hormone biosynthesis .

Case Study: Anti-Inflammatory Treatment

A study demonstrated the effectiveness of DMAAm in a topical formulation aimed at treating inflammatory conditions. The formulation showed significant antibacterial activity, which is crucial in managing infections associated with inflammatory diseases .

Chemical Synthesis

Reagent in Organic Reactions

DMAAm serves as a versatile reagent in organic synthesis, facilitating various reactions such as cyclization, halogenation, and alkylation. It acts as a polar aprotic solvent that enhances reaction yields by stabilizing transition states .

Mechanistic Studies

Research has shown that DMAAm can be used in the reduction of ketones and alkyl iodides with samarium iodide complexes. Detailed mechanistic studies highlight its role in influencing reaction dynamics and product formation .

Industrial Applications

Polymer Industry

In the polymer sector, DMAAm is utilized due to its high solvating power for high molecular-weight polymers and synthetic resins. It plays a significant role in producing polyimide films, which are essential in electronics and aerospace applications .

| Application Area | Details |

|---|---|

| Pharmaceuticals | Solvent for drug delivery; anti-inflammatory formulations |

| Organic Synthesis | Reagent for cyclization, halogenation; enhances yield |

| Polymer Production | Solvent for high molecular-weight polymers; used in polyimide films |

| Material Science | Essential in coatings, photographic products, and paint removers |

Biological Monitoring and Safety

Occupational Exposure Studies

Studies on workers exposed to DMAAm have revealed insights into its metabolism and potential health effects. Biological monitoring indicated that dermal absorption is significant, necessitating safety measures to minimize exposure .

Toxicological Profile

Research has shown that while DMAAm can cause liver impairment upon prolonged exposure, it does not exhibit mutagenic effects in several tests. These findings underscore the importance of monitoring occupational exposure levels to ensure worker safety .

作用機序

The mechanism of action of N,N-Dimethylacetoacetamide involves its role as a co-promoter and intermediate in various chemical reactions. It facilitates the reduction of ketones and alkyl iodides by forming complexes with samarium iodide, which enhances the reduction process . Additionally, its β-dicarbonyl structure allows it to participate in various substitution and hydrolysis reactions, making it a versatile compound in organic synthesis .

類似化合物との比較

N,N-Dimethylacetoacetamide can be compared with other similar compounds such as:

N,N-Diethylacetoacetamide: This compound has ethyl groups instead of methyl groups on the nitrogen atom.

N,N-Dimethylacetamide: A simpler amide with a single aceto group, used primarily as a solvent in organic synthesis.

N,N-Dimethyl-2-chloroacetoacetamide: A chlorinated derivative used in various chemical reactions.

Uniqueness: this compound’s unique β-dicarbonyl structure and its ability to act as a co-promoter in resin production and an intermediate in insecticide synthesis distinguish it from other similar compounds .

生物活性

N,N-Dimethylacetoacetamide (DMAAm) is a β-dicarbonyl compound with significant industrial applications, particularly as an intermediate in organic synthesis. Its biological activity has been the subject of various studies, revealing insights into its pharmacokinetics, metabolism, and potential therapeutic effects. This article synthesizes findings from diverse research sources to present a comprehensive overview of the biological activity of DMAAm.

Metabolism and Pharmacokinetics

A pivotal study conducted by Fennell et al. (2011) explored the disposition and metabolism of DMAAm in male F344 and Wistar-Han rats and female B6C3F1 mice. The study administered a single oral dose of radiolabeled DMAAm and found that:

- Absorption and Excretion : Approximately 80-90% of the administered dose was recovered in urine within 24 hours, indicating high absorption efficiency. Fecal excretion was minimal (1%), and only 2% was exhaled as CO₂.

- Tissue Residue : Less than 3% of the dose remained in tissues after 24 hours, suggesting rapid clearance from the body.

- Metabolites : The primary metabolic pathways included reduction of the keto group and oxidation of N-methyl groups, leading to several metabolites such as N,N-dimethyl-3-hydroxybutanamide and N-monomethylacetoacetamide (MMAAm) .

Toxicological Studies

Toxicological assessments have provided insights into the safety profile of DMAAm. Notably:

- Repeated Dose Studies : Inhalation studies with rats revealed a No Observed Adverse Effect Concentration (NOAEC) of 25 ppm for 14 days to 2 years, with observed effects including liver degeneration and respiratory tract irritation at higher doses .

- Genotoxicity : DMAAm did not exhibit mutagenic effects in various in vitro and in vivo tests. Dominant lethal assays in rats and mice were negative, indicating no significant reproductive toxicity .

- Developmental Toxicity : High doses in oral studies on rats induced teratogenic effects, with a NOEL established at 160 mg/kg bw/day. Developmental toxicity was also noted at high concentrations during inhalation studies .

Therapeutic Potential

Recent research has highlighted the potential therapeutic applications of DMAAm:

- Anti-thyroid Activity : A study indicated that DMAAm could interfere with iodine incorporation into tyrosine residues of thyroglobulin, thus inhibiting thyroid hormone biosynthesis. The formation of a charge-transfer complex with iodine was confirmed through FTIR spectroscopy, suggesting a KCT value greater than 100 M^-1, which is indicative of anti-thyroid activity .

- Antibacterial Properties : DMAAm has demonstrated antibacterial effects, contributing to its potential use in treating inflammatory-infective diseases .

Summary Table of Key Findings

| Parameter | Findings |

|---|---|

| Absorption | 80-90% recovery in urine within 24 hours |

| Tissue Residue | <3% remaining after 24 hours |

| Primary Metabolites | N,N-dimethyl-3-hydroxybutanamide, MMAAm |

| NOAEC (Inhalation) | 25 ppm for repeated exposure studies |

| Genotoxicity | Negative results in dominant lethal assays |

| Developmental Toxicity NOEL | 160 mg/kg bw/day |

| Therapeutic Applications | Anti-thyroid activity; antibacterial properties |

Case Studies

-

Disposition Study (Fennell et al.) :

- Investigated the pharmacokinetics in animal models.

- Established metabolic pathways and excretion profiles.

-

Toxicological Assessment (OECD Reports) :

- Comprehensive analysis over multiple exposure durations.

- Evaluated reproductive toxicity and developmental impacts.

-

Therapeutic Application Study (Martini et al.) :

- Explored anti-thyroid activity through biochemical assays.

- Provided evidence for potential therapeutic uses beyond industrial applications.

特性

IUPAC Name |

N,N-dimethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(8)4-6(9)7(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEWWOUWRRQBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027454 | |

| Record name | N,N-Dimethylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanamide, N,N-dimethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2044-64-6 | |

| Record name | Dimethylacetoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylacetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylacetoacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N-dimethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylacetoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLACETOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2L0OAA4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。